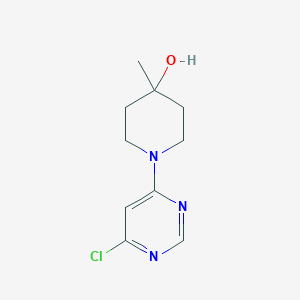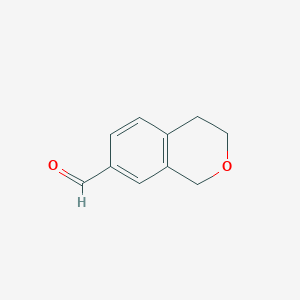
Isochromane-7-carbaldéhyde
Vue d'ensemble
Description
Synthesis Analysis
Isochromane derivatives can be synthesized through various methods. One such method involves an Oxa-Pictet Spengler type cyclization strategy . This method involves the use of achiral dirhodium salts and chiral N, N′-dioxide–metal complexes, along with the use of α-diazoketones . This strategy has been found to be efficient in the synthesis of isochromane derivatives .Molecular Structure Analysis
The molecular structure of Isochromane-7-carbaldehyde is composed of a fused bicyclic ring system with an aldehyde functional group. The structure and physical properties of the compound are influenced by substituents and conjugated double bonds .Chemical Reactions Analysis
Isochromane-7-carbaldehyde can undergo various chemical reactions due to its reactivity. For instance, it can participate in oxidation, reduction, and substitution reactions . It has also been found to be involved in α-glucosidase inhibition and anti-oxidation against DPPH radical .Physical And Chemical Properties Analysis
Isochromane-7-carbaldehyde appears as a colorless to light yellow liquid. It is sparingly soluble in water but soluble in various organic solvents such as ethanol, methanol, and chloroform. The compound’s physical and chemical properties are influenced by substituents and conjugated double bonds .Applications De Recherche Scientifique
Dérivés de produits naturels
Des dérivés d'isochromane ont été trouvés dans le champignon de mangrove Aspergillus ustus . Ces dérivés, y compris l'Isochromane-7-carbaldéhyde, ont été isolés du bouillon de fermentation du champignon. Les structures de ces composés ont été élucidées sur la base de l'analyse spectroscopique, du calcul CD et ECD .
Anti-oxydation
Certains dérivés d'isochromane ont montré des propriétés anti-oxydantes. Par exemple, des composés isolés d'Aspergillus ustus ont présenté une activité anti-oxydante contre le radical DPPH avec des valeurs IC50 de 1,4 mM et 25,7 μM .
Inhibition de l'α-glucosidase
Des dérivés d'isochromane ont également été trouvés pour inhiber l'α-glucosidase. Cette enzyme joue un rôle crucial dans la digestion des glucides, et son inhibition peut aider à gérer les niveaux de sucre dans le sang, ce qui est bénéfique pour les personnes atteintes de diabète .
Propriétés optiques
Les aldéhydes hétérocycliques, y compris l'this compound, présentent une variété de propriétés optiques . Ces propriétés peuvent être exploitées dans diverses applications, telles que le développement de chimiocapteurs optiques .
Polyvalence en réactivité
La polyvalence de la réactivité des aldéhydes hétérocycliques leur permet de produire une large gamme de composés plus complexes . Cela les rend précieux dans des domaines tels que la chimie médicinale, des matériaux et supramoléculaire .
Chimiocapteurs optiques ioniques
Des aldéhydes hétérocycliques ont été rapportés dans la littérature comme chimiocapteurs ioniques . Ils peuvent être utilisés pour la détection et la quantification d'ions et de molécules ayant une pertinence environnementale et médicinale .
Safety and Hazards
Mécanisme D'action
Target of Action
Isochromane-7-carbaldehyde is a chemical compound that has been studied for its potential therapeutic applications
Mode of Action
It is suggested that it may involve the formation of a radical through single electron transfer (SET) mechanism . In one pathway, isochromane reacts with an excited molecule to form an α-isochromane radical and another radical. The α-isochromane radical could abstract oxygen to form peroxide
Biochemical Pathways
It is known that isochromans, a group of compounds to which isochromane-7-carbaldehyde belongs, are involved in various biological activities . These activities could potentially affect multiple biochemical pathways, leading to diverse downstream effects. More research is needed to summarize the specific pathways affected by Isochromane-7-carbaldehyde.
Result of Action
Some isochromane derivatives have been found to exhibit α-glucosidase inhibition and anti-oxidation against dpph radical These activities suggest that Isochromane-7-carbaldehyde could potentially have similar effects
Propriétés
IUPAC Name |
3,4-dihydro-1H-isochromene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHLYKUQPUNPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187243-82-8 | |
| Record name | 3,4-dihydro-1H-2-benzopyran-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





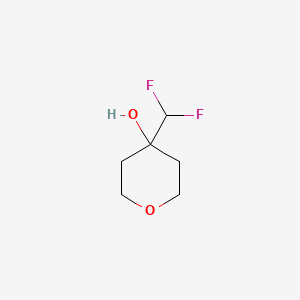
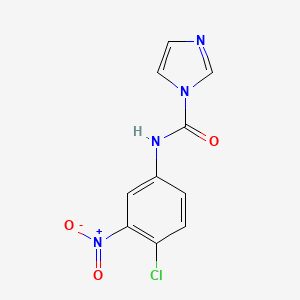
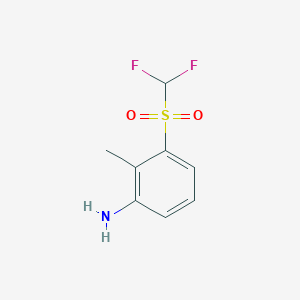

![2-{2-[(Pentan-3-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1457507.png)

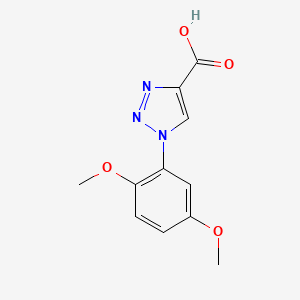

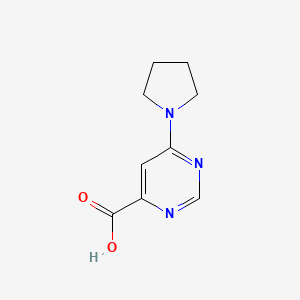

![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine](/img/structure/B1457519.png)
